![molecular formula C30H26ClNO3 B413477 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413477.png)
5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a chloro-methoxyphenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the chloro group would result in a dechlorinated product.
科学研究应用
5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: The compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways. The chloro-methoxyphenyl group and furan ring may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-(3-chloro-4-methoxyphenyl)furfural: This compound shares the chloro-methoxyphenyl group and furan ring but lacks the tetrahydrobenzo[a]phenanthridinone core.
2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound shares the tetrahydrobenzo[a]phenanthridinone core but lacks the chloro-methoxyphenyl group and furan ring.
Uniqueness
5-[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C30H26ClNO3 |
|---|---|
分子量 |
484g/mol |
IUPAC 名称 |
5-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C30H26ClNO3/c1-30(2)15-20-27-19-7-5-4-6-17(19)8-10-22(27)32-29(28(20)23(33)16-30)26-13-12-24(35-26)18-9-11-25(34-3)21(31)14-18/h4-14,29,32H,15-16H2,1-3H3 |
InChI 键 |
QIJTXZNZTJQAAX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)OC)Cl)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC(=C(C=C6)OC)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


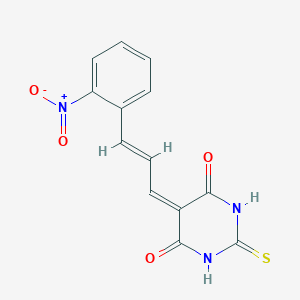
![3-Phenyl-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B413395.png)
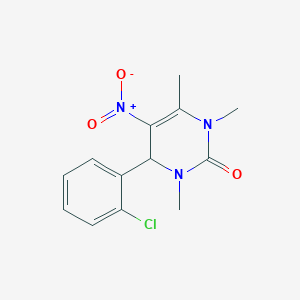
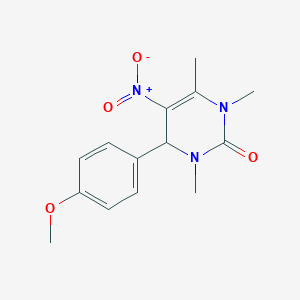
![3-benzyl-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B413400.png)
![N-(4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}phenyl)acetamide](/img/structure/B413401.png)
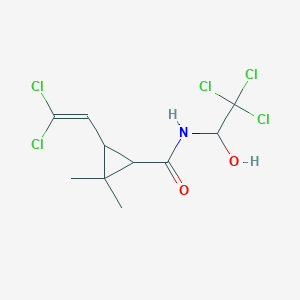
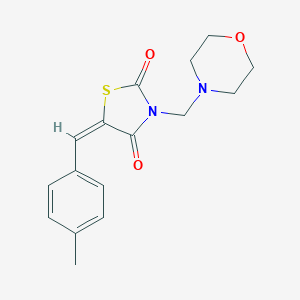
![5-(3-Bromobenzylidene)-3-[(dipropylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B413410.png)
![(5E)-2-anilino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413411.png)
![(5E)-2-anilino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413412.png)
![(5E)-2-anilino-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413413.png)
![N-(2,2-dichloro-1-{[4-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}sulfanyl)-2-pyrimidinyl]sulfanyl}vinyl)-2,2-dimethylpropanamide](/img/structure/B413415.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-[(dipropylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B413416.png)
